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Get Quote

The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key

innovation in many successful mRNA platforms is the substitution of uridine with N1-

methylpseudouridine (m1Ψ), a modification designed to enhance protein expression and

reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of m1Ψ-

modified and unmodified mRNA vaccines, supported by experimental data, to inform

researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis
The following tables summarize key findings from head-to-head in vivo studies, offering a

quantitative comparison of the immunological and protective profiles of m1Ψ-modified and

unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)
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Parameter
Unmodified mRNA
(160 µg)

m1Ψ-modified
mRNA (400 µg)

m1Ψ-modified
mRNA (800 µg)

Peak Gag-specific IgG

Titer (ED50)
Similar to m1Ψ groups

Similar to unmodified

group

Similar to unmodified

group

Gag-specific CD4+ T-

cell Response
Similar to m1Ψ groups

Similar to unmodified

group

Similar to unmodified

group

Gag-specific CD8+ T-

cell Response
Similar to m1Ψ groups

Similar to unmodified

group

Similar to unmodified

group

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-

Vaccination)

Cytokine Unmodified mRNA (160 µg)
m1Ψ-modified mRNA (400
µg & 800 µg)

IFN-α Higher Induction Lower Induction

IL-7 Higher Induction Lower Induction

IL-6 Lower Induction Higher Induction

TNF Similar Induction Similar Induction

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)
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Parameter Unmodified mRNA m1Ψ-modified mRNA

Germinal Center (GC)

Response (Mice)
Similar to m1Ψ group

Slightly greater than

unmodified group

Interferon Response in GC B-

cells (Mice)
Present Absent

Glycoprotein-binding Antibody

Titer (Hamsters)
Greater than m1Ψ group Lower than unmodified group

ANDV-neutralizing Antibody

Titer (Hamsters)
Similar to m1Ψ group Similar to unmodified group

Protection against lethal ANDV

challenge (Hamsters)

100% survival (at 5µg and

25µg)
100% survival (at 25µg)

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are synthesized protocols from the key comparative studies cited.

Non-Human Primate Study (HIV-1 Gag Antigen)
Vaccine Constructs: Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA

was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine.

Both mRNA types were encapsulated in lipid nanoparticles (LNPs).

Animal Model: Rhesus macaques were used for this study.

Immunization Schedule: Animals were immunized intramuscularly five times at two-week

intervals, followed by a final boost at week 27.

Dosage: The unmodified mRNA group received 160 µg per dose, while the m1Ψ-modified

mRNA groups received either 400 µg or 800 µg per dose.

Immunological Assays:
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Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.

T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow

cytometry for intracellular cytokine staining.

Innate Immune Response: Plasma cytokine and chemokine concentrations were

measured at 24 hours post-vaccination using a multiplex immunoassay.

Rodent Study (Andes Virus Gn/Gc Antigen)
Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor

(GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified

mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.

Animal Models: Female mice and female Syrian hamsters were used.

Immunization Schedule:

Mice: A prime-boost regimen was administered.

Hamsters: Two doses of the vaccine were administered on days 0 and 21.

Immunological and Efficacy Assays:

Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were

analyzed using single-cell RNA and BCR sequencing.

Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing

antibody titers were measured.

Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of

ANDV 21 days after the boost, and survival was monitored.

Mandatory Visualization: Signaling Pathways and
Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and the experimental workflow.
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IRAKs TRAF6 NF-κB Pro-inflammatory
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[https://www.benchchem.com/product/b12404889/docs#in-vivo-showdown-m1-modified-vs-
unmodified-mrna-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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